5-(Bromomethyl)pyridin-3-amine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

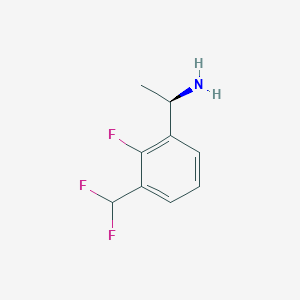

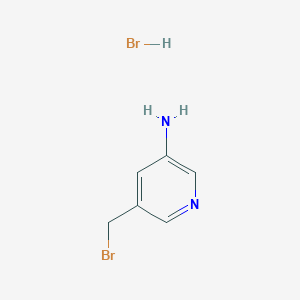

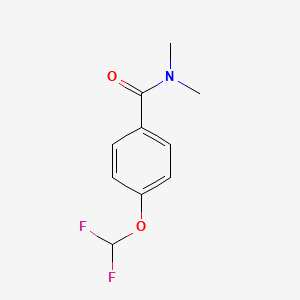

“5-(Bromomethyl)pyridin-3-amine hydrobromide” is a chemical compound with the molecular formula C6H8Br2N2 and a molecular weight of 267.95 . It is a key intermediate in the synthesis of rupatadine, which is used in the treatment of seasonal and allergic rhinitis .

Synthesis Analysis

The synthesis of “this compound” has been reported using 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is environmentally friendly and suitable for large-scale industrial production . The first step involves obtaining methyl 5-methylnicotinate by reacting 5-methylnicotinic acid with methanol in the presence of thionyl chloride . The reduction of methyl 5-methylnicotinate is then carried out with sodium borohydride in methanol to furnish (5-methylpyridin-3-yl)methanol .Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms .Chemical Reactions Analysis

The bromination of 3,5-dimethylpyridine can be carried out to give “this compound” in a 50% yield . It has also been reported that the yield for this reaction can be increased to 68% in the presence of azobisisobutyronitrile .Applications De Recherche Scientifique

Efficient Synthesis

This compound is a key intermediate in the synthesis of various chemicals, including pharmaceuticals. For instance, Guo et al. (2015) reported its use in the synthesis of rupatadine, highlighting an efficient and environmentally friendly method for preparing 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid with a 65.9% overall yield (Guo, Lu, & Wang, 2015).

Material Science

In material science, the compound has been utilized to create new hyperbranched polyelectrolytes. Monmoton et al. (2008) synthesized hyperbranched poly[bis(alkylene)pyridinium]s from 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide, demonstrating their potential in forming structures with unique properties through a process monitored by NMR spectroscopy (Monmoton, Lefebvre, & Fradet, 2008).

Organic Chemistry

In organic chemistry, it serves as a starting material for various reactions. D'hooghe et al. (2008) explored its reduction and transformation into piperidin-3-ones, showcasing an innovative method for the synthesis of complex structures starting from 3,3-dialkyl-5-(bromomethyl)-1-pyrrolinium bromides (D’hooghe, Baele, Contreras, Boelens, & Kimpe, 2008).

Selective Amination

Furthermore, the compound has been employed in selective amination processes. Ji et al. (2003) demonstrated the catalyzed amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex, achieving high yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).

Biological Applications

Additionally, research has explored its potential in biological applications. Ahmad et al. (2017) conducted a study on the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine to synthesize novel pyridine derivatives, investigating their quantum mechanical properties and biological activities, which could contribute to advances in pharmaceutical chemistry (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, “4-(Bromomethyl)pyridine hydrobromide”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use only under a chemical fume hood . If swallowed, immediate medical assistance is required .

Propriétés

IUPAC Name |

5-(bromomethyl)pyridin-3-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRLYXSGJQXTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384972-86-4 |

Source

|

| Record name | 3-Pyridinamine, 5-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384972-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)